2,4,5-T isooctyl ester

Descripción general

Descripción

2,4,5-T isooctyl ester, also known as 2,4,5-trichlorophenoxyacetic acid isooctyl ester, is a synthetic organic compound primarily used as a herbicide. It is a derivative of 2,4,5-trichlorophenoxyacetic acid, which is known for its effectiveness in controlling broadleaf weeds and woody plants. The compound has been widely used in agricultural and forestry applications due to its potent herbicidal properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-T isooctyl ester involves the esterification of 2,4,5-trichlorophenoxyacetic acid with isooctanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

2,4,5-Trichlorophenoxyacetic acid+Isooctanol→2,4,5-T isooctyl ester+Water

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester. The process is optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2,4,5-T isooctyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze back to 2,4,5-trichlorophenoxyacetic acid and isooctanol.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under suitable conditions.

Major Products Formed:

Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and isooctanol.

Oxidation: Carboxylic acids and alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Mechanism of Action:

2,4,5-T isooctyl ester functions primarily as a selective herbicide. It mimics the action of natural auxins (plant hormones) and disrupts normal plant growth processes. This compound is particularly effective against broadleaf weeds while being less harmful to grasses.

Case Study: Effects on Wheat and Aegilops Tauschii

A study evaluated the impact of 2,4-D isooctyl ester on the outgrowth of tiller buds in Triticum aestivum (wheat) and Aegilops tauschii. The results indicated that different species exhibited varied responses to 2,4-D isooctyl ester treatment. For instance:

- The dose required for 50% growth inhibition was approximately 1247.14 g a.i. ha⁻¹ for T. aestivum and 5444.74 g a.i. ha⁻¹ for Ae. tauschii, suggesting that Ae. tauschii showed more tolerance to the herbicide .

Plant Growth Regulation

Auxin Biosynthesis:

Research has demonstrated that the application of 2,4-D isooctyl ester significantly affects auxin biosynthesis and signaling pathways in treated plants. In T. aestivum, there was a notable increase in abscisic acid (ABA) levels post-treatment, while Ae. tauschii exhibited stable ABA levels .

Table 1: Hormonal Responses to 2,4-D Isooctyl Ester Treatment

| Plant Species | ABA Levels Post-Treatment | Cytokinin Accumulation |

|---|---|---|

| Triticum aestivum | Increased | Moderate |

| Aegilops tauschii | Stable | High |

Ecotoxicological Studies

Impact on Aquatic Life:

Ecotoxicological assessments have shown that this compound can have detrimental effects on aquatic organisms. Studies indicated that certain formulations of 2,4-D are more toxic to fish than others . The implications of these findings highlight the need for careful management when applying this herbicide in agricultural settings near water bodies.

Table 2: Toxicity Levels of 2,4-D Formulations on Fish

| Formulation Type | Toxicity Level (ppm) | Observed Effects |

|---|---|---|

| 2,4-D Butyl Ester | High | Increased mortality rate |

| 2,4-D Isooctyl Ester | Moderate | Altered spawning behavior |

Regulatory Considerations

Due to its historical use and associated health risks—particularly concerning dioxin contamination—regulatory bodies have scrutinized the application of 2,4,5-T esters. In some regions, such as Germany, its use has been banned since 1988 due to potential teratogenic effects observed in animal studies .

Table 3: Regulatory Status of 2,4-D Compounds

| Region | Regulatory Status |

|---|---|

| United States | Restricted use |

| Germany | Banned |

| Canada | Permitted with limits |

Mecanismo De Acción

The herbicidal action of 2,4,5-T isooctyl ester is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes by causing uncontrolled cell division and elongation, leading to plant death. The compound affects various molecular targets and pathways, including auxin receptors and signal transduction pathways .

Comparación Con Compuestos Similares

2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.

MCPA (2-methyl-4-chlorophenoxyacetic acid): A selective herbicide used to control broadleaf weeds.

Comparison:

2,4,5-T Isooctyl Ester vs. 2,4-D: Both compounds are synthetic auxins, but this compound is more effective against woody plants and certain broadleaf weeds. 2,4-D is less toxic and has a broader spectrum of activity.

This compound vs. MCPA: MCPA is more selective and primarily used for controlling broadleaf weeds in cereal crops, while this compound is more versatile in controlling a wider range of plants

Actividad Biológica

2,4,5-T isooctyl ester is a synthetic herbicide derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), primarily used for its herbicidal properties. Understanding its biological activity is crucial for evaluating its safety and environmental impact. This article reviews the biological effects of this compound based on diverse research findings.

- Chemical Formula : C₁₆H₂₁Cl₃O₃

- Molecular Weight : 353.7 g/mol

- CAS Number : 93-76-5

2,4,5-T functions as a plant growth regulator by mimicking natural auxins, leading to uncontrolled growth and eventual death of broadleaf plants. The isooctyl ester formulation enhances its solubility and penetration in plant tissues compared to the free acid form.

Toxicokinetics

The absorption and distribution of this compound in biological systems have been studied extensively:

- Absorption : It is readily absorbed through oral and dermal routes. In humans and animals, the compound binds reversibly to plasma proteins.

- Distribution : It accumulates in various organs including the liver and kidneys through active transport mechanisms.

- Elimination Half-life : Approximately 23.1 hours in humans and 4.7 hours in rats after oral administration of doses around 5 mg/kg .

Toxicity Studies

A series of studies have evaluated the toxicity of this compound across different species:

Reproductive and Developmental Toxicity

Studies on reproductive toxicity indicate that exposure to high doses during gestation can lead to adverse outcomes such as fetal resorption and teratogenic effects:

- In pregnant rats administered doses of 12.5 to 87.5 mg/kg during gestation days 6 to 15, no significant increase in fetal resorption was observed .

- However, increased fetal body weight reductions were noted at doses exceeding 15 mg/kg .

Environmental Impact

The environmental fate of this compound has been assessed through various studies:

- Aquatic Fate : In water bodies, it tends to adsorb to sediments and hydrolyze into the free acid form with an estimated half-life of about two weeks .

- Toxicity to Aquatic Life : The compound exhibits varying toxicity levels depending on the formulation; for instance, esters like butyl and butoxyethanol are significantly more toxic to fish than other formulations .

Case Studies

Several case studies highlight the implications of exposure to this compound:

- Human Exposure Incident : A case involving accidental ingestion led to severe muscle damage and elevated serum enzyme levels; recovery was reported after several months .

- Long-term Exposure Effects : In a study involving chronic exposure in dogs, symptoms included weakness and neurological impairments at lower doses compared to acute exposure scenarios .

Propiedades

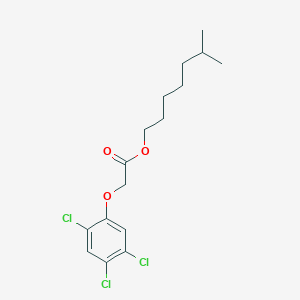

IUPAC Name |

6-methylheptyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl3O3/c1-11(2)6-4-3-5-7-21-16(20)10-22-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDPQMJVRJVAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl3O3 | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866223 | |

| Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ded-weed lv-4t 64 percent 2,4,5-t isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), White solid or brown to dark brown liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, isooctyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

410 °C | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

157 °F (NTP, 1992), 265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in oils, 10 mg/l water | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.071 at 76.8 °F (NTP, 1992) - Denser than water; will sink, Sp gr: 1.223 @ 68 °C/68 °C | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.8 mmHg at 64.4 °F ; 21.4 mmHg at 86.0 °F (NTP, 1992), 18 mm Hg @ 212 °C | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25168-15-4, 116436-47-6 | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl (2,4,5-trichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5K0WAR4MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.